molecular formula C14H16FN3O5S B7077741 2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid

2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid

Cat. No.: B7077741
M. Wt: 357.36 g/mol
InChI Key: QDDRPPPKNHAHLX-UHFFFAOYSA-N
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Description

2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a pyrazole ring, and a sulfamoyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the fluorine atom: This step often involves the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the sulfamoyl group: This can be done by reacting the intermediate with a sulfonamide derivative under basic conditions.

    Final coupling: The final step involves coupling the intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether or organolithium compounds in THF (tetrahydrofuran).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-sulfamoylbenzoic acid: Lacks the pyrazole ring and methoxypropan-2-yl group.

    4-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid: Lacks the fluorine atom.

    2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]phenylacetic acid: Contains an acetic acid group instead of a benzoic acid group.

Uniqueness

The presence of both the fluorine atom and the pyrazole ring in 2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid imparts unique chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

2-fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O5S/c1-9(8-23-2)18-6-5-13(16-18)17-24(21,22)10-3-4-11(14(19)20)12(15)7-10/h3-7,9H,8H2,1-2H3,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDRPPPKNHAHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C=CC(=N1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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